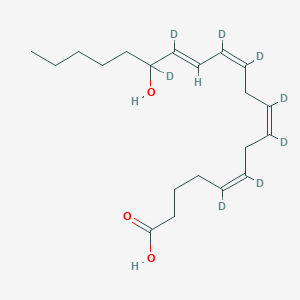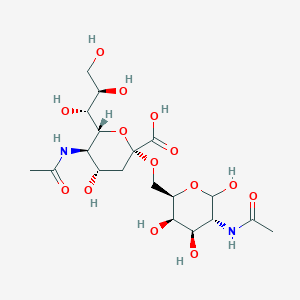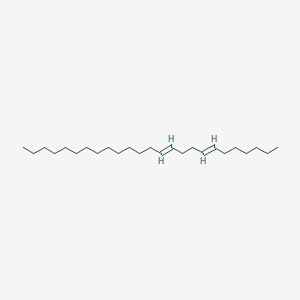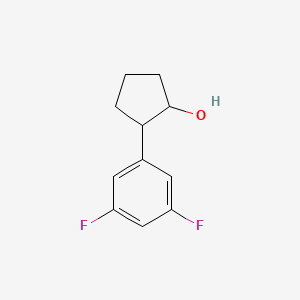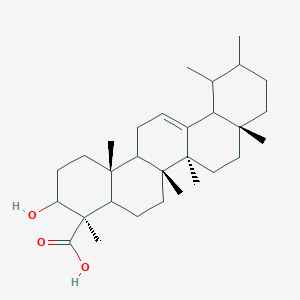
Boswellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boswellic acids are a series of pentacyclic triterpenoid molecules produced by plants in the genus BoswelliaBoswellic acids have been used for centuries in traditional medicine due to their anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boswellic acids can be synthesized through various chemical reactions. One common method involves the extraction of the resin from Boswellia trees, followed by purification using ion exchange processes. The resin is loaded onto an anionic form of an ion exchange resin and washed with solvents like alcohol, ketone, ether, ester, or hexane. The boswellic acids are then eluted using organic acids such as formic acid, acetic acid, or trifluoroacetic acid .
Industrial Production Methods: Industrial production of boswellic acids typically involves large-scale extraction from Boswellia resin. The resin is
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,23?,24?,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
NBGQZFQREPIKMG-LGVDNNEQSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)O)C)C)C2C1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B14805786.png)
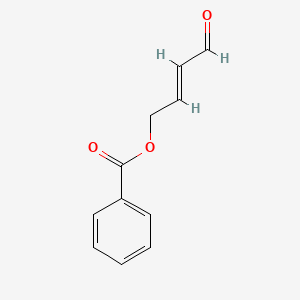
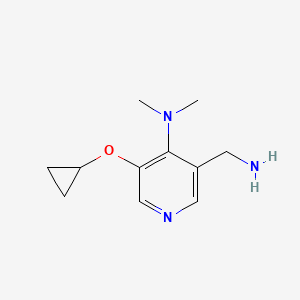
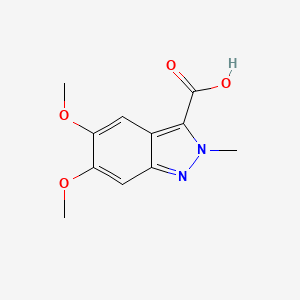
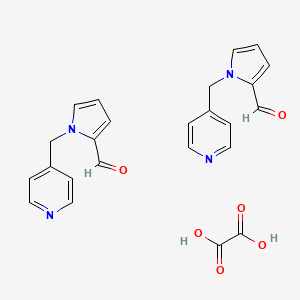
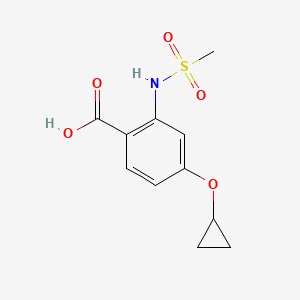
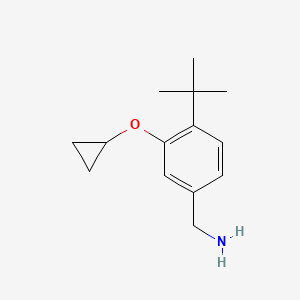
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
